molecular formula C16H16N2OS B401421 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 320581-13-3

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No.: B401421
CAS No.: 320581-13-3
M. Wt: 284.4g/mol
InChI Key: AAPVCQWLJSSUGW-UHFFFAOYSA-N
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Description

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a 2-(2-methylphenoxy)ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole typically involves the following steps:

    Preparation of 2-(2-Methylphenoxy)ethylthiol: This intermediate can be synthesized by reacting 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, which is then converted to 2-(2-methylphenoxy)ethylthiol using thiourea and hydrochloric acid.

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-mercaptobenzimidazole.

    Coupling Reaction: The final step involves the coupling of 2-(2-methylphenoxy)ethylthiol with 2-mercaptobenzimidazole under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated benzimidazole derivatives

Scientific Research Applications

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in polymer production.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
  • 2-{[2-(2-Fluorophenoxy)ethyl]thio}-1H-benzimidazole
  • 2-{[2-(2-Bromophenoxy)ethyl]thio}-1H-benzimidazole

Uniqueness

2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-2-5-9-15(12)19-10-11-20-16-17-13-7-3-4-8-14(13)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVCQWLJSSUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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